molecular formula C15H14N2O2 B15330624 5-Methoxy-2-(2-methoxyphenyl)imidazo[1,2-a]pyridine

5-Methoxy-2-(2-methoxyphenyl)imidazo[1,2-a]pyridine

Cat. No.: B15330624
M. Wt: 254.28 g/mol
InChI Key: YNHPGYPIDPBNLC-UHFFFAOYSA-N
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Description

5-Methoxy-2-(2-methoxyphenyl)imidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The structure of this compound consists of an imidazo[1,2-a]pyridine core with methoxy groups attached to the 5th position of the imidazo ring and the 2nd position of the phenyl ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methoxy-2-(2-methoxyphenyl)imidazo[1,2-a]pyridine can be achieved through various synthetic routes. One common method involves the condensation of 2-aminopyridine with 2-methoxybenzaldehyde in the presence of an acid catalyst. The reaction typically proceeds through the formation of an imine intermediate, which then undergoes cyclization to form the imidazo[1,2-a]pyridine core. The reaction conditions often include refluxing the reactants in a suitable solvent such as ethanol or acetic acid .

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to increase yield and purity. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

5-Methoxy-2-(2-methoxyphenyl)imidazo[1,2-a]pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Methoxy-2-(2-methoxyphenyl)imidazo[1,2-a]pyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Methoxy-2-(2-methoxyphenyl)imidazo[1,2-a]pyridine involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The compound can also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .

Comparison with Similar Compounds

Similar Compounds

    Imidazo[1,2-a]pyridine: The parent compound without methoxy substitutions.

    2-Phenylimidazo[1,2-a]pyridine: Similar structure but without the methoxy groups.

    5-Methoxyimidazo[1,2-a]pyridine: Lacks the 2-methoxyphenyl substitution.

Uniqueness

5-Methoxy-2-(2-methoxyphenyl)imidazo[1,2-a]pyridine is unique due to the presence of methoxy groups at specific positions, which can significantly influence its chemical reactivity and biological activity. The methoxy groups can enhance the compound’s solubility, stability, and ability to interact with biological targets, making it a valuable compound for various applications .

Properties

Molecular Formula

C15H14N2O2

Molecular Weight

254.28 g/mol

IUPAC Name

5-methoxy-2-(2-methoxyphenyl)imidazo[1,2-a]pyridine

InChI

InChI=1S/C15H14N2O2/c1-18-13-7-4-3-6-11(13)12-10-17-14(16-12)8-5-9-15(17)19-2/h3-10H,1-2H3

InChI Key

YNHPGYPIDPBNLC-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C2=CN3C(=N2)C=CC=C3OC

Origin of Product

United States

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